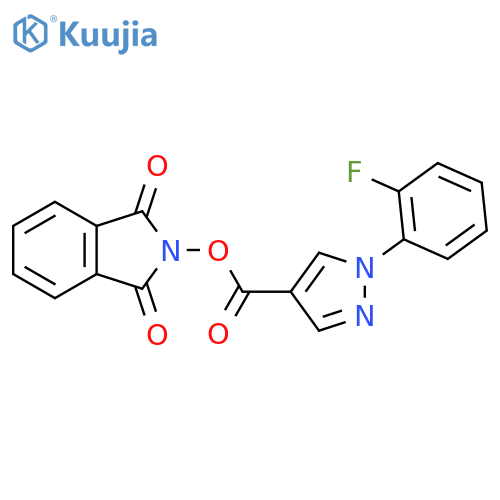Cas no 2248400-39-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate)
1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 1-(2-フルオロフェニル)-1H-ピラゾール-4-カルボキシレートは、高度に機能化された有機化合物であり、イソインドリンとフルオロフェニルピラゾールのハイブリッド構造を有します。この化合物は、医薬品中間体や材料科学分野での応用が期待される特異な特性を示します。フッ素原子の導入により分子の脂溶性が向上し、生体膜透過性の改善が可能です。また、カルボキシレートエステル部位はさらなる化学修飾のための反応点として利用できます。結晶性や熱安定性に優れ、精密有機合成における多様な変換反応に対応可能です。

2248400-39-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248400-39-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- EN300-6519241
-
- インチ: 1S/C18H10FN3O4/c19-14-7-3-4-8-15(14)21-10-11(9-20-21)18(25)26-22-16(23)12-5-1-2-6-13(12)17(22)24/h1-10H
- InChIKey: AMJBIXQZZFDPDS-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1N1C=C(C=N1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 351.06553397g/mol
- どういたいしつりょう: 351.06553397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519241-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 0.1g |
$464.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 2.5g |
$1034.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 0.05g |
$443.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 10.0g |
$2269.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 1.0g |
$528.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 0.5g |
$507.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 0.25g |
$485.0 | 2023-07-06 | ||
| Enamine | EN300-6519241-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248400-39-5 | 5.0g |
$1530.0 | 2023-07-06 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
2248400-39-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
